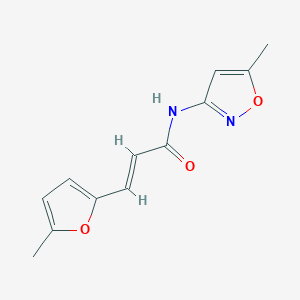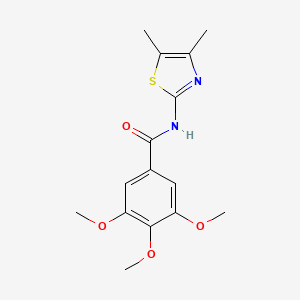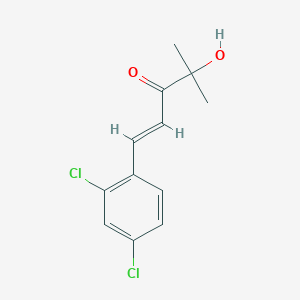![molecular formula C16H15F2NO B5623497 N-[(3',4'-difluorobiphenyl-3-yl)methyl]propanamide](/img/structure/B5623497.png)
N-[(3',4'-difluorobiphenyl-3-yl)methyl]propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of related biphenyl propanamide derivatives involves the reaction of amphetamines with flurbiprofen derivatives, yielding high-purity compounds. These synthesis processes are characterized by reactions that include coupling agents such as N,N’-Dicyclohexylcarbodiimide, leading to the formation of amide bonds between the biphenyl structure and the propanamide moiety. Detailed characterization of these compounds is achieved through various analytical techniques including 1H, 13C NMR, UV, IR, and mass spectral data (Manolov, Ivanov, & Bojilov, 2020).
Molecular Structure Analysis
Molecular structure analysis of biphenyl propanamides reveals insights into their conformation and electronic properties. Techniques such as X-ray crystallography provide detailed information about the spatial arrangement of atoms within the molecule, highlighting the role of fluoro substitutions on the biphenyl ring in influencing molecular geometry. Quantum chemical studies further explore the steric and electronic effects of these substitutions on the compound’s reactivity and interactions with biological targets (Otuokere & Amaku, 2015).
Mécanisme D'action
Safety and Hazards
Propriétés
IUPAC Name |
N-[[3-(3,4-difluorophenyl)phenyl]methyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15F2NO/c1-2-16(20)19-10-11-4-3-5-12(8-11)13-6-7-14(17)15(18)9-13/h3-9H,2,10H2,1H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQTNQODSNBZUBZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NCC1=CC(=CC=C1)C2=CC(=C(C=C2)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15F2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(3',4'-difluorobiphenyl-3-yl)methyl]propanamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[1-(4-fluorophenyl)-6,6-dimethyl-4,5,6,7-tetrahydro-1H-indazol-4-yl]-1-methyl-1H-imidazole-4-sulfonamide](/img/structure/B5623414.png)
![methyl 4-({[4-(4-morpholinyl)phenyl]amino}carbonyl)benzoate](/img/structure/B5623422.png)
![5-allyl-4-[(3aR*,7aS*)-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-yl]-6-methylpyrimidin-2-amine](/img/structure/B5623448.png)
![{[(1-methyl-1H-indol-6-yl)carbonyl]amino}(phenyl)acetic acid](/img/structure/B5623453.png)
![3-[(4-ethyl-1-piperazinyl)methyl]-1H-indole](/img/structure/B5623458.png)



![(4S)-1-[(2-butyl-1H-imidazol-4-yl)methyl]-4-(methoxymethyl)-3,3-dimethyl-4-piperidinol](/img/structure/B5623507.png)

![3-fluoro-2-({4-[(3-methylphenyl)thio]-1-piperidinyl}carbonyl)imidazo[1,2-a]pyridine](/img/structure/B5623522.png)

![N-(2,3,4,5-tetrahydro-1-benzoxepin-4-ylmethyl)-2-[4-(1H-tetrazol-1-yl)phenyl]acetamide](/img/structure/B5623530.png)
